Cas no 38430-14-7 (4-nitro-N-phenylbenzene-1-carbonimidoyl chloride)

4-nitro-N-phenylbenzene-1-carbonimidoyl chloride 化学的及び物理的性質
名前と識別子
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- Benzenecarboximidoyl chloride, 4-nitro-N-phenyl-, [N(Z)]- (9CI)
- 4-Nitro-N-phenylbenzene-1-carbonimidoyl chloride
- 4-nitro-n-phenylbenzenecarboximidoyl chloride
- NSC28607
- N-phenyl-p-nitrobenzimidoyl chloride
- Chloro(4-nitrophenyl)-N-phenylmethanimine
- 4-Nitro-N-phenylbenzene-1-carbonimidoylchloride
- 4-nitro-N-phenylbenzene-1-carbonimidoyl chloride
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- インチ: 1S/C13H9ClN2O2/c14-13(15-11-4-2-1-3-5-11)10-6-8-12(9-7-10)16(17)18/h1-9H/b15-13-
- InChIKey: IRTWGSSFYWLTCS-SQFISAMPSA-N
- SMILES: Cl/C(/C1C=CC(=CC=1)[N+](=O)[O-])=N\C1C=CC=CC=1
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 3
- 重原子数量: 18
- 回転可能化学結合数: 2
- 複雑さ: 313
- XLogP3: 4.1
- トポロジー分子極性表面積: 58.2
4-nitro-N-phenylbenzene-1-carbonimidoyl chloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-254186-0.5g |
4-nitro-N-phenylbenzene-1-carbonimidoyl chloride |
38430-14-7 | 95% | 0.5g |
$407.0 | 2024-06-19 | |
Ambeed | A1081810-5g |
4-Nitro-N-phenylbenzene-1-carbonimidoyl chloride |
38430-14-7 | 95% | 5g |
$1239.0 | 2024-08-02 | |
Enamine | EN300-254186-0.25g |
4-nitro-N-phenylbenzene-1-carbonimidoyl chloride |
38430-14-7 | 95% | 0.25g |
$216.0 | 2024-06-19 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01048340-1g |
4-Nitro-N-phenylbenzene-1-carbonimidoyl chloride |
38430-14-7 | 95% | 1g |
¥2933.0 | 2024-04-18 | |
Enamine | EN300-254186-2.5g |
4-nitro-N-phenylbenzene-1-carbonimidoyl chloride |
38430-14-7 | 95% | 2.5g |
$1034.0 | 2024-06-19 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01048340-5g |
4-Nitro-N-phenylbenzene-1-carbonimidoyl chloride |
38430-14-7 | 95% | 5g |
¥8505.0 | 2024-04-18 | |
Enamine | EN300-254186-10.0g |
4-nitro-N-phenylbenzene-1-carbonimidoyl chloride |
38430-14-7 | 95% | 10.0g |
$2269.0 | 2024-06-19 | |
Enamine | EN300-254186-1g |
4-nitro-N-phenylbenzene-1-carbonimidoyl chloride |
38430-14-7 | 95% | 1g |
$528.0 | 2023-09-14 | |
1PlusChem | 1P01C3L3-50mg |
4-nitro-N-phenylbenzene-1-carbonimidoyl chloride |
38430-14-7 | 95% | 50mg |
$182.00 | 2024-05-03 | |
Enamine | EN300-254186-0.1g |
4-nitro-N-phenylbenzene-1-carbonimidoyl chloride |
38430-14-7 | 95% | 0.1g |
$152.0 | 2024-06-19 |
4-nitro-N-phenylbenzene-1-carbonimidoyl chloride 関連文献
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
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Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938
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Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401
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Xiaofeng Xie,Jianqiang Luo,Jing Sun New J. Chem., 2017,41, 7938-7946
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Hanwen Sun,Haijing Qi Anal. Methods, 2013,5, 267-272
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Yu Xiao,Dong Liang,Zhigang Shao,Hongmei Yu,Ming Hou,Baolian Yi RSC Adv., 2015,5, 14506-14513
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Daojin Li,Nan Wang,Fangfang Wang,Qi Zhao Anal. Methods, 2019,11, 3212-3220
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Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
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Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
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Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261
4-nitro-N-phenylbenzene-1-carbonimidoyl chlorideに関する追加情報
4-Nitro-N-phenylbenzene-1-carbonimidoyl chloride (CAS No. 38430-14-7)
4-Nitro-N-phenylbenzene-1-carbonimidoyl chloride (CAS No. 38430-14-7) is a highly reactive intermediate commonly utilized in organic synthesis, particularly in the construction of heterocyclic compounds and as a precursor for various functionalized aromatic systems. This compound is characterized by its unique structure, which features a benzene ring substituted with a nitro group at the para position and an N-phenylcarbamoyl chloride group at the meta position. The combination of these functional groups makes it an invaluable building block in modern synthetic chemistry.
The synthesis of 4-nitro-N-phenylbenzene-1-carbonimidoyl chloride typically involves the reaction of 4-nitroaniline with phosgene or thionyl chloride, followed by subsequent purification steps to isolate the final product. Its structure has been extensively studied using advanced spectroscopic techniques such as NMR and IR, confirming its molecular formula as C12H9ClN2O2. Recent studies have highlighted its role in the formation of bioactive molecules, particularly in the development of novel anticancer agents and enzyme inhibitors.
In terms of applications, 4-nitro-N-phenylbenzene-1-carbonimidoyl chloride has found significant utility in the synthesis of isoquinoline derivatives, which are known for their potent biological activities. For instance, researchers have employed this compound to construct isoquinoline-based scaffolds that exhibit remarkable inhibitory effects against tyrosine kinases, a class of enzymes implicated in various cancers. These findings underscore its importance in drug discovery pipelines and highlight its potential for further exploration in medicinal chemistry.
Moreover, recent advancements in green chemistry have led to the development of more sustainable methods for synthesizing 4-nitro-N-phenylbenzene-1-carbonimidoyl chloride. By utilizing catalytic systems and eco-friendly solvents, chemists have been able to reduce the environmental footprint associated with its production while maintaining high yields and purity. Such innovations not only enhance the scalability of this compound but also align with global efforts toward sustainable chemical manufacturing.
The reactivity of 4-nitro-N-phenylbenzene-1-carbonimidoyl chloride is primarily governed by its electrophilic nature, which facilitates nucleophilic attacks at the carbonyl carbon. This property has been exploited in various coupling reactions, including those involving amines, alcohols, and thiols. Recent studies have demonstrated its ability to participate in tandem reactions, enabling the one-pot synthesis of complex molecules with high functional group compatibility.
In conclusion, 4-nitro-N-phenylbenzene-1-carbonimidoyl chloride (CAS No. 38430-14-7) stands as a critical intermediate in organic synthesis, offering versatile reactivity and wide-ranging applications across multiple disciplines. Its continued exploration in both academic and industrial settings promises to unlock new avenues for drug development and material science, solidifying its position as an indispensable tool in modern chemical research.
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